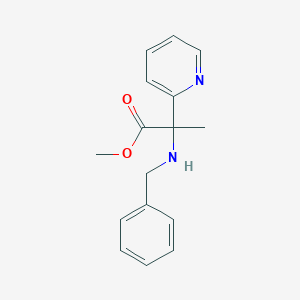
2-(4-Imidazol-1-ylphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Imidazol-1-ylphenyl)ethanamine: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Imidazol-1-ylphenyl)ethanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent addition of the ethanamine chain. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as ZnFe2O4 nanoparticles, which can efficiently catalyze the reaction between aldehydes, benzil, and primary amines to produce the desired imidazole derivatives . This method offers high yields and is suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(4-Imidazol-1-ylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 2-(4-Imidazol-1-ylphenyl)ethanamine is used as a building block in the synthesis of more complex organic molecules. Its imidazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in enzyme inhibition and as therapeutic agents .
Medicine: The compound’s imidazole ring is a common structural motif in many pharmaceuticals. It is investigated for its potential use in developing new drugs with antibacterial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties .
作用機序
The mechanism of action of 2-(4-Imidazol-1-ylphenyl)ethanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
1-(4-Imidazol-1-ylphenyl)ethanone: Similar structure but with a ketone group instead of an amine.
2-(4-Imidazol-1-ylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Imidazol-1-ylphenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness: 2-(4-Imidazol-1-ylphenyl)ethanamine is unique due to its ethanamine chain, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
2-(4-imidazol-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H13N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5-6,12H2 |
InChIキー |
SVYXUECJQYOEPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


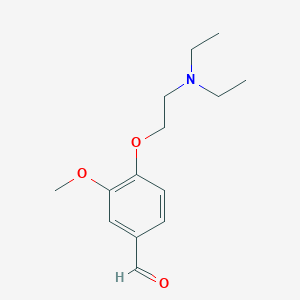
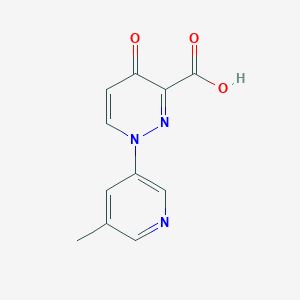
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
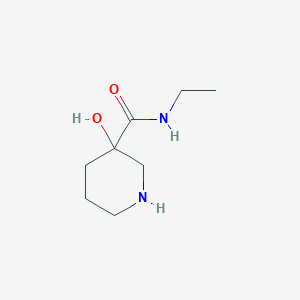
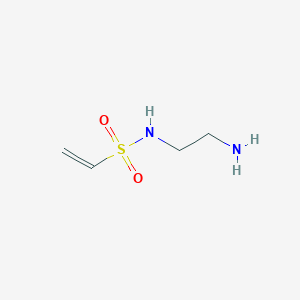


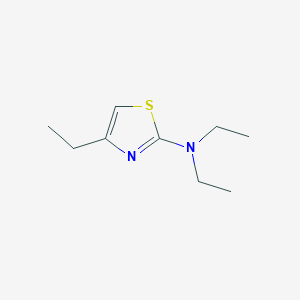
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
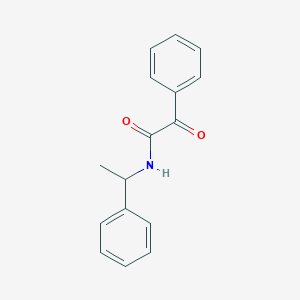
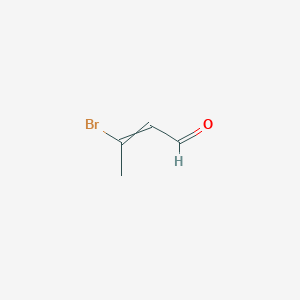
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)

